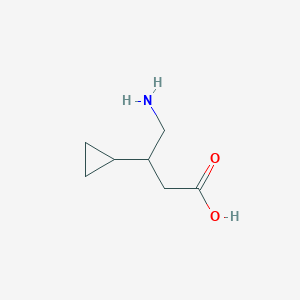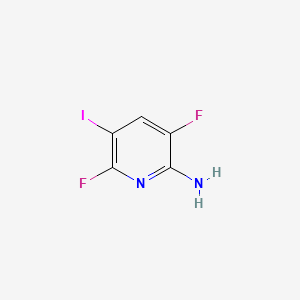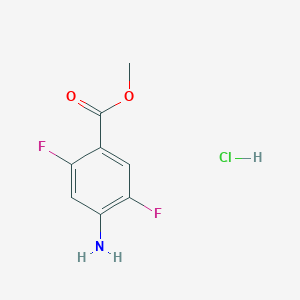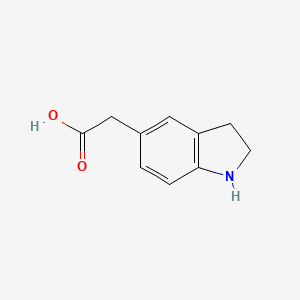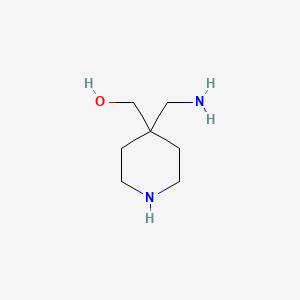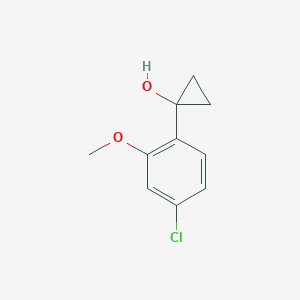
1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a 4-chloro-2-methoxyphenyl group and a hydroxyl group
Méthodes De Préparation
The synthesis of 1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methoxybenzyl chloride with cyclopropanone in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies to understand the biological activity of cyclopropane-containing molecules and their interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropane ring is known to confer stability and rigidity to the molecule, which can enhance its binding affinity to biological targets. The chloro and methoxy substituents may also play a role in modulating the compound’s activity by influencing its electronic and steric properties .
Comparaison Avec Des Composés Similaires
1-(4-Chloro-2-methoxyphenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)cyclopropan-1-ol: Lacks the chloro substituent, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)cyclopropan-1-ol: Lacks the methoxy substituent, which may affect its solubility and interaction with biological targets.
1-(4-Chloro-2-methylphenyl)cyclopropan-1-ol: The presence of a methyl group instead of a methoxy group can lead to variations in the compound’s physical and chemical properties.
Propriétés
Formule moléculaire |
C10H11ClO2 |
|---|---|
Poids moléculaire |
198.64 g/mol |
Nom IUPAC |
1-(4-chloro-2-methoxyphenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C10H11ClO2/c1-13-9-6-7(11)2-3-8(9)10(12)4-5-10/h2-3,6,12H,4-5H2,1H3 |
Clé InChI |
XTMPZCOUZSLWOJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)C2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


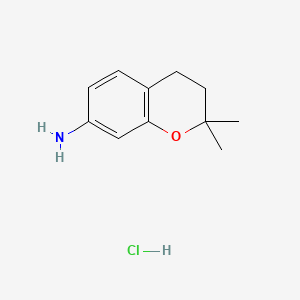

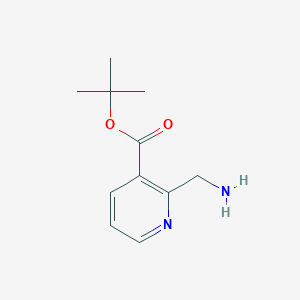

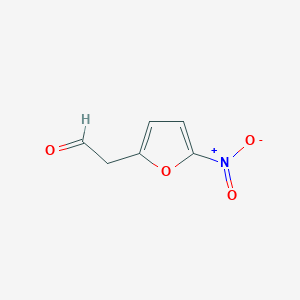
![1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518316.png)
![(1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl)methanamine](/img/structure/B13518322.png)
